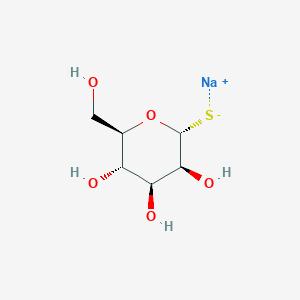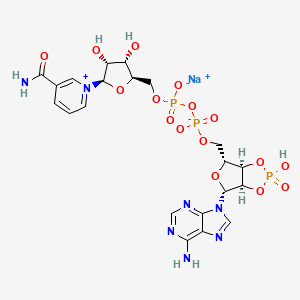
ShK – Stichodactyla toxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ShK (Stichodactyla helianthus Neurotoxin) has been isolated from the venom of the Carribean sea anemone Stoichactis helianthus. ShK inhibits voltage-dependent potassium channels. It blocks Kv1.3 (KCNA3) potently and also Kv1.1 (KCNA1), Kv1.4 (KCNA4) and Kv1.6 (KCNA6) respectively with a Kd of 11 pM, 16 pM, 312 pM and 165 pM. Interestingly, it was also demonstrated that ShK potently inhibits the hKv3.2b channel with an IC50 value of approximately 0.6 nM.
Aplicaciones Científicas De Investigación
Kv1.3 Potassium Channel Blockade and Autoimmune Disease Treatment
ShK toxin, derived from the sea anemone Stichodactyla helianthus, has been identified as a potent blocker of Kv1.3 potassium channels, crucial in the activation of human effector memory T cells (TEM). Its selective blockade is valuable for treating autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and type-1 diabetes. Research has shown that ShK toxin analogues, modified for improved specificity and reduced proteolysis, maintain biological activity, suggesting potential therapeutic applications (Beeton et al., 2008).
Insights into Potassium Channel Architecture
Studies on ShK toxin have also provided insights into the architecture of various potassium channels. By analyzing the interaction between ShK toxin and different potassium channels, researchers have been able to infer structural similarities among these channels, which could aid in developing specific modulators for therapeutically important channels like IKCa1 (Rauer et al., 1999).
Development of Kv1.3 Channel Inhibitors
ShK toxin's well-characterized structure and binding properties make it an attractive target for designing structural and functional mimetics. Efforts to develop novel mimetics of ShK toxin have led to compounds that inhibit the Kv1.3 channel with varying degrees of activity, demonstrating the feasibility of creating peptide-based therapeutics for conditions like multiple sclerosis (Harvey et al., 2005); (Baell et al., 2002).
Pharmaceutical Optimization of Peptide Toxins
Research has focused on enhancing the pharmaceutical properties of ShK toxin and similar peptide toxins. By combining chemical strategies with high-throughput electrophysiology, significant improvements in the selectivity and pharmacokinetic profiles of these toxins have been achieved. This optimization is crucial for their potential use as therapeutics in autoimmune diseases (Murray et al., 2015).
Role in Neuroinflammatory Diseases
ShK toxin's ability to inhibit Kv1.3 channels has implications for treating neuroinflammatory diseases. As Kv1.3 channels play a role in T lymphocytes and microglial cells, ShK toxin and its analogues are being explored as potential treatments for diseases like multiple sclerosis, stroke, epilepsy, and Alzheimer’s and Parkinson’s disease (Wang et al., 2020).
Propiedades
Número CAS |
165168-50-3 |
|---|---|
Nombre del producto |
ShK – Stichodactyla toxin |
Fórmula molecular |
C169H274N54O48S7 |
Peso molecular |
4054.85 Da |
Apariencia |
White lyophilized solidPurity rate: > 97%AA sequence: Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



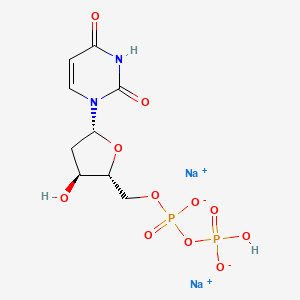

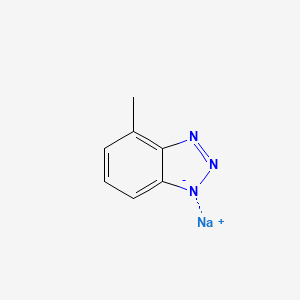
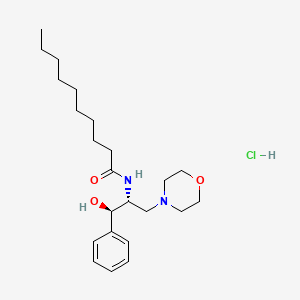
![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)
![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
